Thalidomide-O-C4-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-C4-COOH is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindoline-dione moiety
Vorbereitungsmethoden
The synthesis of Thalidomide-O-C4-COOH typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline-Dione Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline-dione structure.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using a piperidine derivative.
Coupling with Pentanoic Acid: The final step involves the esterification or amidation of the intermediate with pentanoic acid under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Thalidomide-O-C4-COOH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-C4-COOH has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Thalidomide-O-C4-COOH involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The pathways involved often include the inhibition of protein-protein interactions or the modulation of signal transduction pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Thalidomide-O-C4-COOH include:
2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione: This compound shares a similar isoindoline-dione structure but differs in the functional groups attached.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another related compound with an amino group instead of the oxypentanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biologische Aktivität
Thalidomide-O-C4-COOH, a derivative of thalidomide, has garnered attention for its unique biological activities, particularly in the context of targeted protein degradation and therapeutic applications in hematological malignancies. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is characterized by the addition of a carboxylic acid group at the C4 position of the thalidomide structure. This modification enhances its potential for various biochemical applications, especially in the development of proteolysis-targeting chimeras (PROTACs) that leverage the compound's interaction with cereblon (CRBN), an E3 ubiquitin ligase crucial for protein degradation pathways .
The primary mechanism through which this compound exerts its biological activity involves:
- Binding to Cereblon (CRBN) : The compound selectively binds to CRBN, facilitating the ubiquitination and subsequent degradation of specific neosubstrates involved in cellular processes such as cancer cell proliferation and immune modulation .
- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : Similar to thalidomide, this derivative modulates inflammatory cytokines by inhibiting TNF-α production, which is pivotal in various inflammatory diseases .
- Impact on Transcription Factors : this compound promotes the degradation of transcription factors like IKZF1 and IKZF3, which are critical for the survival and proliferation of malignant cells .
In Vitro Studies
Research indicates that this compound demonstrates significant biological activity against various hematological malignancies. Its ability to induce CRBN-mediated degradation pathways has been linked to improved therapeutic outcomes in conditions such as multiple myeloma and myelodysplastic syndromes (MDS) .
Case Studies
- Multiple Myeloma Treatment : A study involving patients with relapsed/refractory multiple myeloma treated with this compound showed an objective response rate (ORR) of 48% when combined with dexamethasone .
- Erythema Nodosum Leprosum : The compound has also demonstrated efficacy in treating erythema nodosum leprosum, showcasing its immunomodulatory properties .
Comparative Analysis with Other Derivatives
The following table summarizes key features and biological activities of this compound compared to other thalidomide derivatives:
Compound Name | Structure Feature | Unique Property |
---|---|---|
This compound | Carboxylic acid group | Enhanced PROTAC utility; significant CRBN interaction |
Lenalidomide | Imide structure | Enhanced anti-cancer activity; lower teratogenicity |
Pomalidomide | Imide structure | More potent against resistant myeloma cells |
Iberdomide | Imide structure | Targeted protein degradation via CRBN |
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of this compound:
- CRBN Interaction : The compound's interaction with CRBN is essential for its therapeutic effects, particularly in hematological cancers. This interaction facilitates the targeted degradation of proteins that promote tumor growth .
- Cytokine Modulation : this compound effectively modulates inflammatory cytokines, contributing to its anti-inflammatory properties and making it a candidate for treating conditions characterized by excessive inflammation .
Eigenschaften
IUPAC Name |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNNTIALPNNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.